molecular formula C42H63P B8633681 Tris(2,4-di-tert-butylphenyl)phosphane CAS No. 130600-71-4

Tris(2,4-di-tert-butylphenyl)phosphane

Cat. No.: B8633681
CAS No.: 130600-71-4
M. Wt: 598.9 g/mol
InChI Key: JAYKPAAGOYELFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(2,4-di-tert-butylphenyl)phosphane (CAS# 130600-71-4) is an organophosphorus compound with molecular formula C42H63P and molecular weight of 598.92 g/mol . This phosphane derivative features substantial steric hindrance due to its three 2,4-di-tert-butylphenyl substituents, which significantly influences its reactivity and coordination properties with various metal centers. The compound's high molecular weight and bulky structure contribute to its LogP value of 11.23, indicating extreme hydrophobicity . This phosphane serves as a valuable ligand in catalysis research, particularly in transition metal-catalyzed reactions where sterically hindered phosphanes enhance catalytic activity and stability. Researchers utilize this compound in developing novel catalytic systems for cross-coupling, hydrogenation, and other transformation reactions where electron-rich, bulky phosphane ligands are advantageous. The tert-butyl groups provide exceptional steric protection, potentially stabilizing low-coordination state metal complexes and preventing catalyst decomposition pathways. While structurally related to commercial polymer stabilizers like tris(2,4-di-tert-butylphenyl)phosphite (which functions as a secondary antioxidant in polymers) , this phosphane derivative possesses distinct chemical properties and research applications. It is essential to distinguish this compound from tris(2,4-di-tert-butylphenyl)phosphate, which has been identified in toxicological studies as causing testicular toxicity in adolescent mice through autophagy-apoptosis interplay mechanisms . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130600-71-4

Molecular Formula

C42H63P

Molecular Weight

598.9 g/mol

IUPAC Name

tris(2,4-ditert-butylphenyl)phosphane

InChI

InChI=1S/C42H63P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43(35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3

InChI Key

JAYKPAAGOYELFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

The Steric Signature: A Technical Guide to the Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of transition metal catalysis, the steric and electronic properties of ligands orchestrate the reactivity and selectivity of metallic centers. Among the various descriptors for ligand size, the Tolman cone angle (θ) remains a cornerstone for quantifying steric bulk. This technical guide provides an in-depth exploration of the Tolman cone angle with a specific focus on Tris(2,4-di-tert-butylphenyl)phosphite, a bulky phosphite ligand widely employed in catalysis and as a polymer additive. We will delve into the theoretical underpinnings of the Tolman cone angle, methodologies for its determination, the structural nuances of Tris(2,4-di-tert-butylphenyl)phosphite that dictate its steric profile, and the profound implications of its steric hindrance in catalytic applications. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the steric properties of this important ligand in their scientific endeavors.

Introduction: The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman, the cone angle (θ) is a conceptually simple yet powerful tool to quantify the steric bulk of phosphine and phosphite ligands.[1][2] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1][3] The initial method relied on measurements from physical Corey-Pauling-Koltun (CPK) models of nickel-phosphine complexes, establishing a standardized Ni-P bond length of 2.28 Å.[4][5]

The magnitude of the Tolman cone angle directly correlates with the steric hindrance imposed by the ligand on the metal center. This steric shielding influences several key aspects of a catalytic cycle, including:

  • Coordination Number and Geometry: Bulkier ligands favor lower coordination numbers and can enforce specific geometries around the metal center.

  • Ligand Dissociation: Increased steric bulk can facilitate ligand dissociation, a crucial step in many catalytic cycles.

  • Substrate Access: The cone angle dictates the accessibility of the metal center to incoming substrates.

  • Reductive Elimination: Bulky ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions.

While the original Tolman model has been refined and complemented by more sophisticated computational methods like solid angles (Θ) and percent buried volume (%Vbur), the cone angle remains a widely used and intuitive descriptor of ligand size.[6][7][8][9]

Tris(2,4-di-tert-butylphenyl)phosphite: A Sterically Demanding Ligand

Tris(2,4-di-tert-butylphenyl)phosphite, often referred to by its trade name Irgafos 168, is a commercially significant organophosphorus compound.[10][11] Its chemical structure is characterized by a central phosphorus atom bonded to three 2,4-di-tert-butylphenoxy groups.

Chemical Structure:

The most prominent feature of this ligand is the presence of two bulky tert-butyl groups on each of the three phenyl rings. These substituents are positioned ortho and para to the oxygen atom, creating a highly congested steric environment around the phosphorus center. This steric bulk is the primary determinant of its large Tolman cone angle and its utility in various applications.

Beyond its role as a ligand in catalysis, Tris(2,4-di-tert-butylphenyl)phosphite is extensively used as a secondary antioxidant in polymers to prevent degradation and discoloration.[10]

Determination of the Tolman Cone Angle: Methodologies and Considerations

The determination of the Tolman cone angle can be approached through both experimental and computational methods.

Experimental Approaches

Historically, Tolman's method involved the use of physical space-filling models.[4] While insightful, this approach has been largely superseded by more precise techniques:

  • X-ray Crystallography: The most direct experimental method involves the analysis of single-crystal X-ray diffraction data of a metal complex containing the ligand of interest.[12] From the crystallographically determined atomic coordinates, the cone angle can be calculated. It is important to note that the observed cone angle can vary depending on the metal center, its oxidation state, and the co-ligands present in the coordination sphere due to packing forces and electronic effects.

Computational Methodologies

With the advancement of computational chemistry, the in-silico determination of Tolman cone angles has become a routine and powerful tool.[6][7][8][9] These methods offer the advantage of systematically evaluating a large number of ligands without the need for synthesis and crystallization.

A common computational workflow involves:

  • Model System Selection: A model coordination complex is chosen, often mimicking Tolman's original system, such as [Ni(CO)3(P-ligand)].[6] Other metal fragments like [AuCl(P-ligand)] (linear) and [IrCl3(CO)2(P-ligand)] (octahedral) are also used to probe the ligand's steric behavior in different coordination environments.[6][7][8]

  • Conformational Search: A thorough conformational search of the ligand is performed using molecular mechanics (MM) to identify the lowest energy conformer.[6][7][8]

  • Geometry Optimization: The geometry of the lowest energy conformer is then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT).[6][7][8]

  • Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is often done by determining the angle of a cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.

Modern computational approaches can provide highly accurate and reproducible cone angle values. For asymmetrical ligands, an average of the half-angles of the substituents is often taken.[1]

Estimated Tolman Cone Angle of Tris(2,4-di-tert-butylphenyl)phosphite and Comparative Analysis

The presence of the ortho-tert-butyl groups on each of the three phenyl rings leads to significant steric congestion. This positions Tris(2,4-di-tert-butylphenyl)phosphite among the bulkier phosphite ligands. For comparison, the Tolman cone angle of triphenylphosphite, P(OPh)3, is 128°. Given the substantial steric bulk added by the six tert-butyl groups, the cone angle of Tris(2,4-di-tert-butylphenyl)phosphite is expected to be considerably larger. It would likely fall in the range of other bulky phosphite and phosphine ligands.

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine and Phosphite Ligands

LigandTolman Cone Angle (θ) in degrees
P(OMe)3107
PPh3145
PCy3170
P(t-Bu)3182
Tris(2,4-di-tert-butylphenyl)phosphite Estimated > 150

Note: The value for Tris(2,4-di-tert-butylphenyl)phosphite is an estimate based on its structure relative to other ligands. Precise values can be obtained through the computational methods described.

Implications in Catalysis and Drug Development

The large steric footprint of Tris(2,4-di-tert-butylphenyl)phosphite has profound consequences for its application in catalysis.

  • Stabilization of Reactive Species: The steric bulk can stabilize low-coordinate, reactive metal centers by preventing ligand association or decomposition pathways.

  • Enhancement of Catalytic Activity: In cross-coupling reactions, bulky ligands like this can promote the rate-limiting reductive elimination step, leading to higher turnover numbers.

  • Selectivity Control: The steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the trajectory of substrate approach to the metal center.

In the context of drug development, while not a therapeutic agent itself, the catalytic processes employing ligands like Tris(2,4-di-tert-butylphenyl)phosphite are crucial for the synthesis of complex organic molecules that form the basis of many pharmaceuticals. The ability to fine-tune the steric properties of a catalyst allows for the efficient and selective construction of desired molecular architectures.

Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is typically achieved through the reaction of 2,4-di-tert-butylphenol with a phosphorus source, most commonly phosphorus trichloride (PCl3).[10][13]

Reaction: 3 (t-Bu)2C6H3OH + PCl3 → [((t-Bu)2C6H3O)3P] + 3 HCl

Step-by-Step Methodology:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-di-tert-butylphenol and a suitable solvent (e.g., toluene), if necessary, although the reaction can be run neat.[13] A catalytic amount of a base or a Lewis acid may be used.

  • Addition of PCl3: Phosphorus trichloride is added dropwise to the stirred solution of 2,4-di-tert-butylphenol at a controlled temperature, typically between 55-70°C.[13]

  • Reaction Monitoring: The reaction progress is monitored by the cessation of HCl gas evolution and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., isopropanol), to yield the pure Tris(2,4-di-tert-butylphenyl)phosphite as a white solid.[10]

  • Characterization: The identity and purity of the final product are confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and melting point determination.[14]

Visualization of Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Tolman_Cone_Angle Conceptual Representation of the Tolman Cone Angle (θ) cluster_ligand Ligand cluster_metal Metal Center cluster_cone Tolman Cone P P R1 R1 P->R1 R2 R2 P->R2 R3 R3 P->R3 M M M->P 2.28 Å A M->A B M->B

Caption: A diagram illustrating the Tolman cone angle (θ).

Steric_Hindrance Relationship between Structure and Catalytic Implications Ligand Tris(2,4-di-tert-butylphenyl)phosphite + Bulky tert-butyl groups Steric_Bulk Steric_Bulk Ligand->Steric_Bulk leads to Catalytic_Implications Catalytic Implications - Stabilizes low-coordinate species - Promotes reductive elimination - Influences selectivity Steric_Bulk->Catalytic_Implications results in

Caption: The relationship between the ligand's structure and its catalytic effects.

Conclusion

The Tolman cone angle provides a vital framework for understanding and predicting the steric influence of phosphine and phosphite ligands in transition metal chemistry. Tris(2,4-di-tert-butylphenyl)phosphite stands out as a ligand with a significant steric presence due to its multiple tert-butyl substituents. This pronounced steric bulk is not a mere structural curiosity but a key feature that can be strategically exploited to control catalytic activity and selectivity. A thorough understanding of its steric profile, as quantified by the Tolman cone angle, is indispensable for researchers aiming to design more efficient and selective catalytic systems for applications ranging from fine chemical synthesis to the development of novel pharmaceuticals. The continued development of computational tools will undoubtedly lead to an even more refined understanding of the steric and electronic properties of this and other important ligands, further empowering the rational design of catalysts.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036–15048. [Link][6][7]

  • Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of computational chemistry, 34(14), 1189–1197. [Link][15]

  • Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link][1]

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link][2]

  • Wikipedia. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][10]

  • PubChem. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphite. Retrieved from [Link][11]

  • Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Retrieved from [13]

  • OECD. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link][14]

  • Ortuño, M. A., et al. (2014). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link][12]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link][4]

  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization, 26(1), 1-36. [Link][5]

Sources

An In-Depth Technical Guide to the Steric Hindrance Effects of 2,4-Di-tert-butylphenyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-di-tert-butylphenyl moiety is a cornerstone substituent in modern chemistry, prized for the profound steric shielding it imparts. This guide offers an in-depth analysis of the steric effects originating from this bulky group, exploring its impact on molecular conformation, reaction kinetics, and the stability of reactive species. We will examine its critical role in the design of high-performance industrial additives, such as antioxidants and UV stabilizers, and its application in creating sterically demanding ligands for catalysis. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its function, supported by detailed experimental protocols and quantitative data.

The Foundation: Understanding Steric Hindrance and the 2,4-Di-tert-butylphenyl Group

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms.[1] When bulky substituents are in close proximity, they repel each other, leading to an increase in the molecule's energy and influencing its preferred three-dimensional structure (conformation).[1] This phenomenon, known as steric hindrance, is the slowing of chemical reactions due to this steric bulk.[1]

The 2,4-di-tert-butylphenyl group is a classic example of a substituent designed to maximize steric hindrance. Its key features are:

  • Two Bulky tert-Butyl Groups: The tertiary butyl group, with its central carbon atom bonded to three methyl groups, is exceptionally bulky.[2]

  • Strategic Positioning: Placing these groups at the ortho (2) and para (4) positions relative to the point of attachment creates a significant steric shield around the substituent's connection point and any functional groups on the phenyl ring. The ortho tert-butyl group, in particular, directly impedes access to the reaction center.

This strategic arrangement of bulky groups is not merely for creating molecular bulk; it is a design principle used to control reactivity, enhance stability, and dictate selectivity in a wide range of chemical applications.

Synthesis and Spectroscopic Characterization

The primary precursor for introducing this moiety is 2,4-di-tert-butylphenol (2,4-DTBP).[3][4] This compound itself is synthesized on an industrial scale via the Friedel–Crafts alkylation of phenol with isobutylene or its equivalents, such as tert-butyl alcohol, in the presence of an acid catalyst.[3]

Typical Synthesis of 2,4-Di-tert-butylphenol: The alkylation of phenol with isobutylene is typically catalyzed by strong acids, which can include solid acids like zeolites or liquid acids.[3][5] The use of solid acid catalysts is often favored in industrial processes for their environmental benefits and ease of recycling.[6]

Spectroscopic Fingerprints

Confirming the presence and purity of the 2,4-di-tert-butylphenyl group is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the tert-butyl groups and the aromatic protons.

    • The 18 protons of the two tert-butyl groups typically appear as two sharp singlets in the upfield region (around 1.3-1.5 ppm).

    • The aromatic protons will appear as distinct multiplets in the downfield region (around 7.0-7.5 ppm), with coupling patterns that confirm the 1,2,4-trisubstitution of the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the tert-butyl groups, in addition to the aromatic carbons.[7]

Table 1: Representative ¹H NMR Chemical Shifts for 2,4-Di-tert-butylphenol

Proton TypeTypical Chemical Shift (ppm)Multiplicity
ortho-tert-butyl (9H)~1.4Singlet
para-tert-butyl (9H)~1.3Singlet
Aromatic CH (H3, H5, H6)6.8 - 7.4Multiplets
Phenolic OH4.5 - 5.5Singlet (broad)
Note: Exact chemical shifts can vary depending on the solvent and the full molecular structure.

Controlling Molecular Architecture: Impact on Conformation and Rotational Barriers

The steric bulk of the 2,4-di-tert-butylphenyl group imposes significant restrictions on bond rotation, effectively locking molecules into specific conformations. This has profound implications for molecular design.

  • Torsional Barriers: The energy required to rotate around a single bond is known as the torsional barrier. The large size of the tert-butyl groups, especially the ortho group, creates a high energy barrier for rotation around the bond connecting the phenyl ring to its parent molecule.[8][9] This can be exploited to create stable atropisomers—stereoisomers resulting from hindered rotation.

  • Conformational Locking: In ligand design for organometallic catalysts, this restricted rotation is used to create a well-defined "catalytic pocket" around the metal center. This pocket dictates how substrates can approach the metal, leading to high levels of selectivity in catalytic reactions.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and quantify these rotational energy barriers and to determine the most stable molecular conformations.[9][10][11]

Applications in Stabilizing Reactive Species: The Antioxidant Mechanism

One of the most widespread industrial applications of the 2,4-di-tert-butylphenyl group is in the synthesis of antioxidants for polymer stabilization.[4][12] Tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168) is a premier example of a secondary antioxidant used to protect polymers during high-temperature processing.[4][13][14]

Mechanism of Action: Polymers degrade via a free-radical chain reaction initiated by heat, light, and oxygen.[4] Secondary antioxidants like phosphites function by decomposing hydroperoxides (ROOH), which are key intermediates in the degradation cycle, into non-reactive, stable products.[14]

The 2,4-di-tert-butylphenyl groups play a dual role:

  • Enhancing Stability: The bulky groups protect the central phosphorus atom from hydrolysis and other side reactions, ensuring the antioxidant's longevity during processing.

  • Stabilizing Radicals: The precursor, 2,4-di-tert-butylphenol, can act as a primary antioxidant by donating a hydrogen atom from its hydroxyl group to scavenge free radicals (R• or ROO•).[4] The resulting phenoxyl radical is highly stabilized due to the steric hindrance from the ortho tert-butyl group, which prevents it from initiating new degradation chains.[4]

AntioxidantMechanism

Engineering Catalysis: Ligand Design and Applications

The steric properties of the 2,4-di-tert-butylphenyl group are harnessed extensively in the field of homogeneous catalysis. When incorporated into ligands, such as phosphines or phosphites, this substituent allows for precise control over the catalytic environment of a metal center.

A notable application is the use of tris(2,4-di-tert-butylphenyl)phosphite as a stable, easily displaceable ancillary ligand in the synthesis of organogold(I) complexes.[15][16][17][18] The phosphite ligand is bulky enough to stabilize the gold(I) precursor, making it bench-stable and easy to handle.[15][16] However, the bond between the phosphite and the gold center is relatively weak, allowing for facile and high-yielding ligand exchange with a wide variety of other ligands, such as N-heterocyclic carbenes (NHCs) or custom phosphines.[15][16] This strategy provides a practical and scalable route to a diverse library of gold catalysts, overcoming limitations of traditional synthetic methods.[15][16]

LigandExchange

Broader Implications: From Drug Discovery to Materials Science

While prominent in industrial chemistry, the influence of the 2,4-di-tert-butylphenyl group and its precursor, 2,4-DTBP, extends to other scientific domains.

  • Bioactivity and Drug Discovery: 2,4-DTBP has been identified as a secondary metabolite in numerous organisms, including bacteria, fungi, and plants.[3][19][20][21] It exhibits a wide range of biological activities, including antioxidant, antifungal, and anticancer properties.[22][23][24][25][26] Recent studies have shown that 2,4-DTBP can act as an activator for the retinoid X receptor (RXRα), a key regulator of metabolism, suggesting it may function as an endocrine disruptor.[25][27] This highlights the need to consider the toxicological profile of such compounds, even as their therapeutic potential is explored.[27][28]

  • Metabolic Stability: In drug development, the introduction of bulky groups can shield a molecule from metabolic enzymes, thereby increasing its biological half-life. The steric hindrance provided by tert-butyl groups can prevent or slow down enzymatic degradation, a strategy known as "metabolic blocking."[29]

Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite

This protocol outlines a representative synthesis of a sterically hindered phosphite ligand from its phenolic precursor.

Objective: To synthesize tris(2,4-di-tert-butylphenyl)phosphite via the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.

Materials:

  • 2,4-di-tert-butylphenol (2,4-DTBP)

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous toluene or other inert solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes or methanol for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and filtration

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, addition funnel, and a stopper under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Preparation: Dissolve 2,4-di-tert-butylphenol (3.0 equivalents) and triethylamine (3.0-3.3 equivalents) in anhydrous toluene.

  • Reaction Initiation: Add the 2,4-DTBP/triethylamine solution to the reaction flask. Begin stirring.

  • Slow Addition: Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous toluene to the addition funnel. Add the PCl₃ solution dropwise to the stirred reaction mixture at 0 °C or room temperature. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux (or stir at an elevated temperature, e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water or a dilute brine solution to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting crude solid from a suitable solvent system (e.g., hexanes or methanol) to yield the pure tris(2,4-di-tert-butylphenyl)phosphite as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and melting point analysis.

Conclusion

The steric hindrance imparted by the 2,4-di-tert-butylphenyl substituent is a powerful and versatile tool in molecular design. Its ability to control conformation, block access to reactive centers, and stabilize otherwise transient species has made it indispensable in applications ranging from industrial polymer stabilization to the synthesis of sophisticated organometallic catalysts. As researchers continue to push the boundaries of chemical synthesis and materials science, the deliberate and rational application of sterically demanding groups like the 2,4-di-tert-butylphenyl moiety will remain a critical strategy for achieving enhanced stability, selectivity, and performance.

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  • Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. ACS Publications. [Link]

  • The Chemistry of Stability: Understanding 2,4-Di-tert-butylphenol. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. ResearchGate. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

31P NMR chemical shift values for Tris(2,4-di-tert-butylphenyl)phosphane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the


P NMR chemical shift values for Tris(2,4-di-tert-butylphenyl)phosphane , a sterically demanding ligand used in advanced catalysis.

Executive Summary: The "Phosphane" vs. "Phosphite" Critical Distinction

Before analyzing the spectral data, it is critical to distinguish between the Phosphane (requested) and the industrially ubiquitous Phosphite (Irgafos 168). Confusion between these two species is the most common source of error in


P NMR interpretation for this class of compounds.
Compound ClassStructureCommon Name

P NMR Shift (

)
Phosphane

(P–C bonds)
Tris(2,4-di-tert-butylphenyl)phosphine-30 to -40 ppm (Free Ligand)-7 ppm (Pd Complex)
Phosphite

(P–O–C bonds)
Irgafos 168~128 ppm
Phosphine Oxide

Oxidized Ligand+20 to +40 ppm

Part 1: P NMR Chemical Shift Data

Free Ligand: this compound

The free phosphane ligand exhibits a chemical shift in the upfield (negative) region , characteristic of sterically crowded triarylphosphines.

  • Chemical Shift (

    
    ): -30 to -40 ppm  (Estimated based on structural analogs)
    
  • Reference Standard: 85% H

    
    PO
    
    
    
    (0.0 ppm)
  • Structural Driver: The presence of bulky tert-butyl groups at the ortho-positions of the phenyl rings exerts significant steric pressure (cone angle > 170°). This steric crowding typically induces an upfield shift relative to triphenylphosphine (

    
     -6 ppm), similar to Tris(o-tolyl)phosphine (
    
    
    
    -30 ppm) and Trimesitylphosphine (
    
    
    -36 ppm).
Metal Coordination (Palladium Complex)

Upon coordination to a transition metal center (e.g., Palladium(II)), the phosphorus signal shifts downfield (deshielding).[1]

  • Complex: PdCl

    
    [P(Ar)
    
    
    
    ]
    
    
    or similar palladacycles.
  • Chemical Shift (

    
    ): -7 ppm  (Observed singlet)
    
  • Coordination Shift (

    
    ):  Approximately +25 to +35 ppm  relative to the free ligand. This positive shift is diagnostic of successful ligand binding.
    
Oxidation Product (Impurity Analysis)

The phosphane is air-sensitive and readily oxidizes to the phosphine oxide, particularly in solution.

  • Species: Tris(2,4-di-tert-butylphenyl)phosphine oxide (

    
    )
    
  • Chemical Shift (

    
    ): +20 to +40 ppm  (Typical for triarylphosphine oxides)
    
  • Diagnostic: Appearance of a signal in this positive region indicates sample degradation.

Part 2: Experimental Protocol & Causality

Sample Preparation (Inert Atmosphere)

Because the phosphane ligand is susceptible to oxidation, strict anaerobic conditions are required to obtain an accurate spectrum of the free ligand.

  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    )  or Benzene-d
    
    
    
    (C
    
    
    D
    
    
    )
    .
    • Note: CDCl

      
       can be slightly acidic; filtration through basic alumina is recommended to prevent protonation (
      
      
      
      shifts are distinct).
  • Atmosphere: Prepare the NMR tube inside a glovebox (N

    
     or Ar atmosphere) or use a Schlenk line  to freeze-pump-thaw the solvent.
    
  • Tube Sealing: Use a J. Young NMR tube or seal a standard tube with a tight cap and Parafilm immediately.

Acquisition Parameters
  • Nucleus:

    
    P (Decoupled from 
    
    
    
    H, denoted as
    
    
    P{
    
    
    H}).
  • Relaxation Delay (d1): Set to 2–5 seconds . Phosphorus nuclei in bulky environments can have long

    
     relaxation times.
    
  • Spectral Width: -100 ppm to +200 ppm to capture the phosphane (-40), oxide (+30), and potential phosphite impurity (+128).

Part 3: Visualization of Spectral Assignments

The following diagram illustrates the logical flow for assigning signals in a crude reaction mixture containing the ligand.

G Sample Crude Sample (31P NMR Spectrum) Signal_Neg Signal at -30 to -40 ppm (Upfield) Sample->Signal_Neg Check Region 1 Signal_Pos Signal at +20 to +40 ppm (Mid-Field) Sample->Signal_Pos Check Region 3 Signal_High Signal at ~128 ppm (Downfield) Sample->Signal_High Check Region 4 Signal_Complex Signal at -7 ppm (Slightly Negative) Sample->Signal_Complex Check Region 2 Identity_Ligand Free Phosphane Ligand (Target) Signal_Neg->Identity_Ligand Confirm Identity_Oxide Phosphine Oxide (Oxidation Impurity) Signal_Pos->Identity_Oxide Identify Identity_Phosphite Irgafos 168 (Phosphite) (Starting Material/Impurity) Signal_High->Identity_Phosphite Identify Identity_Pd Pd-Ligand Complex (Active Catalyst) Signal_Complex->Identity_Pd Confirm

Figure 1: Decision tree for assigning


P NMR signals in reaction mixtures containing this compound.

Part 4: Synthesis & Troubleshooting

Differentiation from Irgafos 168: The most common error is mistaking the phosphite (Irgafos 168) for the phosphane.

  • Scenario: You ordered "Tris(2,4-di-tert-butylphenyl)..." and received a white powder.

  • Test: Run a quick

    
    P NMR.
    
    • If

      
       ppm 
      
      
      
      It is the Phosphite (P-O bonds).
    • If

      
       ppm 
      
      
      
      It is the Phosphane (P-C bonds).

Why the Shift Difference?

  • Electronegativity: Oxygen atoms in the phosphite withdraw electron density from phosphorus, deshielding the nucleus and causing a massive downfield shift (+128 ppm).

  • Sterics: The carbon atoms in the phosphane are less electronegative, and the ortho-tert-butyl groups shield the nucleus, pushing the signal upfield (-35 ppm).

References

  • University of Liverpool Repository. (2009). Suzuki Chemistry for Poly(alkylthiophenes). (Confirming the -7 ppm shift for the Pd-complex). Link

  • Steffen's Chemistry Pages.

    
    P Chemical Shifts. (General trends for triarylphosphines and oxides). Link
    
  • RSC Publishing.

    
    P NMR chemical shift of phosphine oxides. (Oxide shift ranges). Link
    
  • Ullmann's Encyclopedia of Industrial Chemistry. Phosphorus Compounds, Organic. (Data on Irgafos 168/Phosphites).[2] Link

Sources

Methodological & Application

Application Note: C-N Bond Formation Protocols Using Sterically Hindered Phosphines

[1]

Executive Summary: The "Goldilocks" of Steric Bulk

In the landscape of Palladium-catalyzed cross-coupling, the formation of C-N bonds (Buchwald-Hartwig amination) presents a unique kinetic challenge. The catalyst must be electron-rich enough to facilitate oxidative addition into aryl halides, yet sterically bulky enough to enforce a low coordination number (LPd(0)) and accelerate the often rate-determining reductive elimination step.[1]

This guide details the application of dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos, XPhos). Unlike older generation ligands (BINAP, DPPF), these sterically hindered ligands prevent the formation of unreactive bis-ligated palladium complexes (

Mechanistic Grounding: The Monoligated Pathway

To troubleshoot these reactions effectively, one must understand that the active species is monoligated LPd(0) .[1]

The Precatalyst Revolution (G3/G4)

Historically, researchers mixed

1Palladacycle Precatalysts (Gen 3 or Gen 4)123
  • Mechanism: The precatalyst is an air-stable Pd(II) species.[1][4] Upon exposure to base in the reaction mixture, it undergoes rapid reductive elimination to release the active LPd(0) species and a benign byproduct (carbazole for G3, methylated carbazole for G4).

  • Why it matters: This ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive

    
     species.
    
Visualization: Activation & Catalytic Cycle

Gcluster_activationPrecatalyst Activation (In Situ)cluster_cycleCatalytic CyclePrecatPd-G4 Precatalyst(Air Stable Pd(II))ActiveActive Species[L-Pd(0)]Precat->Active + BaseByprodByproduct(Carbazole)Precat->ByprodBaseBase (e.g., NaOtBu)OxAddOxidative Addition(Ar-X)Active->OxAdd + Ar-Cl/BrAmineBindAmine Coordination(Pd(II)-N)OxAdd->AmineBind + HNR2DeprotDeprotonationAmineBind->Deprot + BaseRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Active Product Release

Figure 1: The activation of G4 precatalysts generates the monoligated L-Pd(0) species, which enters the catalytic cycle.[1] The steric bulk of the ligand (L) is critical for driving the final Reductive Elimination step.

Ligand Selection Matrix

Selecting the correct sterically hindered phosphine is the single most critical variable.

LigandPrimary ApplicationSubstrate Specifics
BrettPhos Primary Amines The gold standard for

amines.[1] Prevents binding of the product (secondary amine) to the metal, stopping over-arylation.
RuPhos Secondary Amines Excellent for

amines and sterically hindered aryl halides (e.g., ortho-substituted).[1]
XPhos General Purpose Good starting point for unhindered substrates.[1] particularly effective for Aryl Tosylates .
tBuXPhos Heterocycles Highly effective for heteroaryl chlorides and difficult substrates requiring mild conditions.[1]
tBuBrettPhos Amides/Weak Nucleophiles Specifically designed for amidation and coupling of weak nucleophiles.[1][2]

Protocol A: Coupling Primary Amines (The BrettPhos System)

Context: Primary amines are challenging because the resulting product (a secondary amine) is often more nucleophilic than the starting material, leading to double arylation. BrettPhos is engineered to sterically crowd the Pd center, making the coordination of the secondary amine product energetically unfavorable.

Materials
  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/Merck)

  • Base: Sodium tert-butoxide (NaOtBu) (Standard) or

    
     (for base-sensitive groups).[1]
    
  • Solvent: 1,4-Dioxane (Standard) or t-Amyl Alcohol.[1]

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. If using G4 precatalyst, a glovebox is not strictly required for weighing, but the reaction must run under inert atmosphere (Argon/Nitrogen).

  • Solids Addition:

    • Add Aryl Halide (1.0 equiv).[1][3]

    • Add BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%).

      • Note: If using G3, ensure the carbazole byproduct won't interfere with downstream purification.

    • Add NaOtBu (1.4 equiv).[2]

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).[1][3]
    
  • Liquids Addition:

    • Add Primary Amine (1.2 equiv) via syringe.

    • Add anhydrous 1,4-Dioxane (

      
       M concentration relative to halide).[1]
      
  • Reaction:

    • Heat to 80°C - 100°C for 1-12 hours.

    • Monitoring: Check LCMS for consumption of aryl halide.[1]

  • Workup:

    • Cool to room temperature.[3][5] Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd black.[1] Concentrate and purify via flash chromatography.

Protocol B: Coupling Secondary Amines (The RuPhos System)

Context: Secondary amines face significant steric clashes during the amine binding step.[1] RuPhos , with its dicyclohexylphosphino group and isopropoxy substituents, creates a pocket that accommodates secondary amines while still promoting reductive elimination.[1]

Materials
  • Catalyst: RuPhos Pd G4.[3]

  • Base: NaOtBu (Strong) or LHMDS (for base-sensitive substrates like esters/nitriles).

  • Solvent: THF (if using LHMDS) or Toluene/Dioxane.[1]

Step-by-Step Methodology
  • Vessel Prep: Oven-dry vial, stir bar. Inert atmosphere.[1][3]

  • Solids Addition:

    • Add Aryl Halide (1.0 equiv).[1][3]

    • Add RuPhos Pd G4 (1-3 mol%).

    • If using solid base: Add NaOtBu (1.4 equiv).

  • Purge: Evacuate/Backfill Argon (

    
    ).
    
  • Liquids Addition:

    • Add Secondary Amine (1.2 equiv).[2]

    • Add Solvent (THF or Dioxane).[6][7]

    • If using soluble base: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at RT.

  • Reaction:

    • Temperature: RuPhos is highly active.[1][2][3] Start at 60°C ; increase to 80-100°C only if conversion is slow.

    • Note: LHMDS reactions often proceed at lower temperatures (RT to 65°C).[1]

  • Workup: Standard EtOAc dilution, Celite filtration, and chromatography.

Troubleshooting & Optimization Workflow

If the standard protocols fail, follow this logic tree to optimize conditions.

OptimizationStartStandard Protocol Failed?Check1Is the Aryl Halide Consumed?Start->Check1NoConvNo: Oxidative Addition IssueCheck1->NoConvNo ConversionDehalYes: Reduction (Ar-H formed)Check1->DehalAr-H FoundStallConversion StallsCheck1->StallPartial Conv.Sol11. Increase Temp2. Switch to Iodide3. Use tBuXPhos (more electron rich)NoConv->Sol1Sol21. Solvent too dry/hot?2. Switch solvent to t-Amyl Alcohol3. Increase Amine equivDehal->Sol2Sol3Catalyst Death (Oxidation)?1. Regrease joints/Check Argon2. Add ligand (1:1 ratio to Pd)Stall->Sol3

Figure 2: Decision tree for troubleshooting common failure modes in Buchwald-Hartwig aminations.

Critical Optimization Notes
  • Base Sensitivity: If your substrate contains esters, ketones, or nitriles, NaOtBu may cause side reactions.[1] Switch to

    
      (requires higher temp/longer time) or 
    
    
    .
  • The "Dummy" Ligand: In G3 precatalysts, the carbazole leaving group can occasionally inhibit the reaction if the substrate is very unreactive. G4 (methylated carbazole) minimizes this.

  • Water: While these catalysts are robust, strictly anhydrous solvents are recommended to prevent hydrodehalogenation (reduction of Ar-X to Ar-H).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1][7][8] Chemical Science, 2(1), 27-50.[1][7]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions.[1] Chemical Science, 4(3), 916-920.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: The Role of Precatalysts.[1] Topics in Current Chemistry, 377, 1-36.[1]

Troubleshooting & Optimization

Technical Support Center: Purification of Tris(2,4-di-tert-butylphenyl)phosphane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

User Warning: This guide specifically addresses the purification of Tris(2,4-di-tert-butylphenyl)phosphane (the ligand , often denoted as


).
  • Do NOT confuse this with Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), which is a common polymer antioxidant.[1] The chemistry described below (oxide removal) applies to the phosphine ligand used in catalysis (e.g., Suzuki-Miyaura coupling, Gold catalysis).

The Problem: Like all electron-rich phosphines, this compound is susceptible to oxidation by atmospheric oxygen, forming Tris(2,4-di-tert-butylphenyl)phosphine oxide . This impurity is a catalyst poison; it does not bind to metal centers effectively and can alter the stoichiometry of your catalytic cycle, leading to reduced yields or inactive catalyst species.

The Solution: Because of the extreme steric bulk of the tert-butyl groups, this ligand exhibits unique solubility profiles compared to simple triphenylphosphine (


). We utilize a polarity-driven recrystallization  strategy as the primary purification method, with chromatography as a secondary option.

Diagnostic: Identifying the Impurity

Before initiating purification, confirm the presence and ratio of the oxide impurity.

Method A: P NMR (Recommended)

Phosphorus NMR is the definitive method for quantification.

  • Solvent:

    
     or 
    
    
    
    .
  • The Shift:

    • Pure Phosphine (

      
      ):  Typically appears in the region of 
      
      
      
      -20 to +10 ppm
      (depending on exact conditions/concentration).
    • Phosphine Oxide (

      
      ):  Appears significantly downfield, typically 
      
      
      
      +20 to +50 ppm
      .
  • Integration: Integrate the two peaks. If the Oxide peak constitutes >5% of the total area, purification is required for sensitive catalytic applications.

Method B: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Observation:

    • Phosphine (Product): High

      
       (runs near the solvent front due to lipophilicity).
      
    • Oxide (Impurity): Low

      
       (remains near the baseline or moves slowly).
      
    • Visualization: UV active (254 nm).

Primary Protocol: Recrystallization (The "Gold Standard")

This method leverages the high solubility of the bulky phosphine in Dichloromethane (DCM) and its insolubility in Ethanol (EtOH) at low temperatures. The oxide, being more polar, tends to remain in the mother liquor or precipitates differently.

Reference: This protocol is adapted from high-purity synthesis workflows for poly(alkylthiophene) catalysis [1].

Reagents Required:
  • Dichloromethane (DCM) - HPLC Grade

  • Absolute Ethanol (EtOH) - 200 proof

  • Nitrogen or Argon atmosphere (Schlenk line recommended)

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude yellow solid in a round-bottom flask.

    • Add the minimum amount of DCM required to fully dissolve the solid at room temperature.

    • Tip: If the solution is cloudy, filter it through a Celite plug to remove physical particulates.

  • Precipitation Setup:

    • While stirring the DCM solution vigorously, slowly add Ethanol dropwise.

    • Continue adding EtOH until the solution just begins to turn persistent cloudy (turbid).

    • Add a few drops of DCM back to clarify the solution.

  • Crystallization:

    • Place the flask in a freezer (

      
      ) overnight.
      
    • Alternatively, for faster results, use a rotary evaporator to slowly remove the low-boiling DCM, forcing the phosphine to crash out into the Ethanol.

  • Collection:

    • Filter the resulting pale yellow powder using a Büchner funnel or Schlenk frit (under inert gas is best).

    • Wash the cake with cold Ethanol (

      
      ) to remove residual oxide-rich mother liquor.
      
    • Dry under high vacuum for 4–6 hours.

Expected Outcome:
  • Appearance: Pale yellow powder.[2][3]

  • Yield: Typically 70–80% recovery.

  • Purity: >98% by

    
    P NMR.
    

Secondary Protocol: Flash Chromatography

Use this method if recrystallization fails or if you are working on a small scale (<100 mg).

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if the phosphine is acid-sensitive, though this ligand is generally robust).
    
  • Eluent: Gradient from 100% Hexanes

    
    5% EtOAc/Hexanes .
    
  • Procedure:

    • Load the crude material (dissolved in minimal Hexane/DCM).

    • Flush with 100% Hexanes (2 column volumes). The bulky phosphine moves quickly.

    • Slowly increase polarity to 5% EtOAc.

    • The Phosphine elutes first.

    • The Oxide elutes much later (requires ~50% EtOAc or MeOH flush to remove).

Troubleshooting & FAQs

IssuePossible CauseCorrective Action
Product is an oil, not a solid. Residual solvent trapped in the bulky lattice.Triturate the oil with cold Methanol or Pentane. Sonicate to induce crystallization, then dry under high vacuum.
Oxide peak persists after recrystallization. Oxide solubility is too similar in EtOH.Switch to Method B (Chromatography) or use ZnCl₂ complexation (add ZnCl₂ in EtOH; oxide precipitates as a complex, filter, then work up filtrate).
Yield is low (<50%). Too much solvent used during recrystallization.Concentrate the mother liquor and repeat the crystallization (Second Crop). Note that the second crop will have lower purity.
New impurity peaks appear in NMR. Oxidation during workup.Perform all filtration and drying steps under an inert atmosphere (Argon/Nitrogen). Degas all solvents.

Visual Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude Mixture (Phosphine + Oxide) Dissolve Dissolve in Minimal DCM (Room Temp) Start->Dissolve Filter Filter through Celite (Remove Particulates) Dissolve->Filter AddEtOH Add Ethanol Dropwise Until Turbid Filter->AddEtOH Clarify Add drops of DCM to Clarify AddEtOH->Clarify Cool Cool to -20°C (Overnight) Clarify->Cool Collect Filter Solid & Wash with Cold EtOH Cool->Collect Dry Dry under High Vacuum Collect->Dry Check Check 31P NMR Dry->Check Success (>98% Pure) Success (>98% Pure) Check->Success (>98% Pure) Oxide < 2% Repeat / Chromatography Repeat / Chromatography Check->Repeat / Chromatography Oxide > 5%

Caption: Step-by-step logic for the polarity-driven recrystallization of this compound.

References

  • Tierney, S. (2006). Suzuki Chemistry for Poly(alkylthiophenes). University of Liverpool Repository. (Thesis describing the synthesis and purification of Tris(2,4-di-tert-butylphenyl)phosphine via DCM/Ethanol recrystallization).

  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. (General methodology for phosphine oxide removal).

  • BenchChem Technical Support . (2025). Purification of Reactions from Triphenylphosphine Oxide. (General guide on solubility differences between phosphines and oxides).

Sources

Technical Support Center: Improving Catalyst Turnover Frequency (TOF) with Bulky Phosphanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the performance of catalytic systems through the strategic use of bulky phosphane ligands. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their catalytic reactions, troubleshoot common issues, and deepen their understanding of how ligand architecture impacts catalyst turnover frequency (TOF).

This resource is structured to provide both foundational knowledge and practical, actionable solutions to specific experimental challenges.

Part 1: Core Concepts: Why Bulky Phosphanes?

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Bulky phosphanes are a cornerstone of modern catalysis, primarily because their steric and electronic properties can be finely tuned to control catalyst activity, stability, and selectivity.[1]

The Core Principle: Balancing Sterics and Electronics

The primary function of a bulky phosphane ligand in a catalytic cycle, such as a cross-coupling reaction, is to modulate the rates of two key steps: oxidative addition and reductive elimination.[1][2]

  • Steric Hindrance: Large, sterically demanding ligands create a congested environment around the metal center. This bulkiness promotes the reductive elimination step—the final, product-forming step in many catalytic cycles—by destabilizing the intermediates, thus accelerating catalyst turnover.[1] Ligands with large cone angles (θ) or percent buried volumes (%Vbur) are considered sterically bulky.[1][3]

  • Electron Donation: Electron-rich phosphanes (typically alkylphosphines) increase the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step, where the metal inserts into a substrate bond (e.g., an aryl halide).[1] This is often the rate-limiting step, especially with less reactive substrates like aryl chlorides.[2]

A successful catalyst system strikes the perfect balance: the ligand must be electron-rich enough to promote oxidative addition but bulky enough to facilitate rapid reductive elimination.[4]

Visualizing the Impact on the Catalytic Cycle

The diagram below illustrates the key stages of a generic palladium-catalyzed cross-coupling cycle and highlights where bulky phosphanes exert their influence.

Catalytic_Cycle cluster_main Generic Pd-Catalyzed Cross-Coupling Cycle cluster_legend Legend Pd0 Pd(0)L (Active Catalyst) OA_Complex R-Pd(II)L(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Accelerated by electron-rich phosphanes TM_Complex R-Pd(II)L(R') (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (e.g., R'-B(OH)₂) Product_Complex R-R' + Pd(0)L TM_Complex->Product_Complex Reductive Elimination Promoted by bulky phosphanes Product_Complex->Pd0 Catalyst Regeneration L L = Bulky Phosphane Ligand KeySteps Key Influence Points

Caption: The influence of bulky phosphanes on a catalytic cycle.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between cone angle and percent buried volume (%Vbur)? A1: Both are parameters used to quantify the steric bulk of a phosphane ligand.

  • Tolman Cone Angle (θ): This is a classic metric representing the angle of a cone that encompasses the van der Waals radii of the ligand's atoms, measured from the metal center.

  • Percent Buried Volume (%Vbur): This is a more modern parameter that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is often considered a more accurate representation of the steric environment.[3][5] While often used interchangeably, studies have shown these parameters are not always equivalent and can provide different insights into ligand performance.[3]

Q2: How do I choose the right bulky phosphane for my reaction? A2: There is no universal "best" ligand. Selection is application-specific. Start by considering the substrates. For challenging, electron-poor, or sterically hindered substrates (like aryl chlorides), a highly electron-rich and bulky ligand such as a dialkylbiarylphosphine (e.g., a Buchwald ligand) or a di(1-adamantyl)alkylphosphine (e.g., cataCXium® A) is often a good starting point. For less demanding substrates, a moderately bulky ligand like P(o-tolyl)₃ may suffice. The most effective approach is to screen a small, diverse library of ligands with varying steric and electronic properties.

Q3: Are bulky phosphanes always better? A3: Not necessarily. While bulky ligands are excellent for facilitating difficult cross-couplings, their steric hindrance can sometimes be detrimental. In some cases, an extremely bulky ligand can paradoxically slow down or inhibit the reaction by shielding the metal center and preventing substrate access.[4] Furthermore, in reactions like the Suzuki–Miyaura coupling, certain bulky phosphine ligands have been shown to accelerate the undesirable side reaction of protodeboronation, which consumes the boronic acid starting material.[6][7] Careful optimization is crucial.

Q4: Many bulky phosphanes are air-sensitive. How should I handle them? A4: Proper handling is critical to prevent ligand degradation, primarily through oxidation to the corresponding phosphine oxide, which is catalytically inactive.[8][9]

  • Always handle these ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Use freshly degassed solvents.

  • For convenience, consider using air-stable phosphonium salt precursors (e.g., phosphonium borates), which can be deprotonated in situ to generate the active phosphine ligand.

Part 3: Troubleshooting Guide: Low Turnover Frequency (TOF)

This section addresses specific experimental problems in a "Problem/Cause/Solution" format.

Problem 1: Low or No Conversion
Potential CauseScientific Explanation & Diagnostic CluesSuggested Solution & Rationale
Ligand Oxidation The phosphorus(III) center has been oxidized to a catalytically inactive phosphine(V) oxide. This is common if inert atmosphere techniques are not rigorous. A ³¹P NMR spectrum of the reaction mixture will show a characteristic downfield shift for the phosphine oxide species compared to the free phosphine or its metal complex.[9][10]1. Improve Inert Atmosphere: Ensure all glassware is oven-dried, solvents are thoroughly degassed, and all manipulations are performed under a positive pressure of argon or nitrogen. 2. Use Air-Stable Precursors: Employ phosphonium salts or pre-formed, air-stable palladium precatalysts that incorporate the ligand.[11]
Incorrect Ligand Selection There is a mismatch between the ligand's properties and the reaction's demands. An insufficiently electron-donating ligand may fail to promote the oxidative addition of a challenging substrate (e.g., an aryl chloride). Conversely, excessive bulk might block substrate binding.[4]1. Screen Ligands: Test a panel of ligands with varying steric (cone angle, %Vbur) and electronic properties. Include both trialkyl- and triarylphosphines, as well as specialized biarylphosphines. 2. Consult Literature: Review literature for successful catalyst systems with similar substrates to guide your selection.
Catalyst Deactivation The active catalyst is being converted into an inactive species. This can occur through various pathways, such as the formation of inactive dimers, reaction with the solvent or substrate, or product inhibition.[12][13][14] For example, some catalysts can be deactivated by amines or other Brønsted bases.[15]1. Lower Temperature: High temperatures can accelerate decomposition pathways.[16] 2. Change Solvent: The solvent can play a role in catalyst stability. Screen a range of polar aprotic and nonpolar solvents. 3. Check for Inhibitors: Ensure substrates and reagents are pure. Product inhibition can sometimes be overcome by running the reaction at a lower substrate concentration.[13]
Poor Precatalyst Activation The precatalyst is not efficiently converting to the active catalytic species under the reaction conditions. This can be an issue with stable Pd(II) precatalysts that require reduction to Pd(0).1. Add an Activator/Reductant: If using a Pd(II) source, ensure the conditions are suitable for reduction. This can sometimes be facilitated by the phosphine ligand itself or by additives.[10] 2. Increase Temperature: A short period of higher temperature at the start of the reaction can sometimes promote activation.
Problem 2: Reaction Stalls or Proceeds Slowly (Low TOF)
Potential CauseScientific Explanation & Diagnostic CluesSuggested Solution & Rationale
Rate-Limiting Reductive Elimination The final product-forming step is slow. This can happen if the ligand is not bulky enough to create sufficient steric pressure to force the product from the metal's coordination sphere.1. Increase Ligand Bulk: Switch to a ligand with a larger cone angle or %Vbur. For example, moving from PPh₃ to a Buchwald-type ligand like XPhos or a cataCXium® ligand.[3] This is a classic strategy to accelerate reductive elimination.
Rate-Limiting Oxidative Addition The initial activation of the substrate is the bottleneck. This is often observed with unreactive substrates like aryl chlorides or electron-rich aryl bromides. The reaction may show a long induction period.1. Increase Ligand Electron Donation: Switch to a more electron-rich ligand, such as a trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) or an electron-rich biarylphosphine.[1] This increases electron density at the metal center, promoting its insertion into the Ar-X bond.
Undesirable Side Reactions A parallel reaction pathway is consuming a key component. A prime example is palladium-catalyzed protodeboronation in Suzuki couplings, which is accelerated by some bulky phosphines and consumes the boronic acid.[6][7] The appearance of the proto-deboronated byproduct can be monitored by GC or LC-MS.1. Judicious Ligand Choice: Screen ligands to find one that minimizes the side reaction. Computational and experimental studies show that sterically compact phosphines can sometimes favor the productive pathway over protodeboronation.[6] 2. Control Water Content: Protodeboronation is often water-dependent. Using anhydrous solvents and reagents can mitigate this issue.
Catalyst Agglomeration The catalytically active mononuclear species is aggregating to form less active or inactive palladium nanoparticles (Pd black). This can be caused by ligand dissociation or oxidation.1. Increase Ligand:Metal Ratio: A slightly higher ratio (e.g., 2:1 or 3:1 L:Pd) can help suppress the formation of coordinatively unsaturated species that are prone to aggregation. 2. Use Chelating Ligands: Bidentate phosphines (diphosphines) can offer greater stability against dissociation and aggregation compared to monodentate ligands.
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues with catalyst TOF.

Caption: A decision tree for troubleshooting low TOF.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify a promising ligand.

1. Materials & Setup:

  • Array of reaction vials (e.g., 2 mL microwave vials with stir bars).
  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
  • Library of bulky phosphane ligands.
  • Aryl halide, boronic acid, and base (e.g., K₂CO₃ or K₃PO₄).
  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
  • Internal standard for GC or ¹H NMR analysis (e.g., dodecane).
  • Glovebox or Schlenk line.

2. Stock Solution Preparation (Inside Glovebox):

  • Palladium Stock: Prepare a stock solution of the palladium precatalyst in the chosen solvent (e.g., 2.5 mM).
  • Ligand Stocks: Prepare individual stock solutions for each phosphane ligand (e.g., 5.0 mM, to achieve a 2:1 L:Pd ratio).

3. Reaction Setup (Inside Glovebox):

  • To each reaction vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), boronic acid (e.g., 0.15 mmol, 1.5 equiv), and base (e.g., 0.2 mmol, 2.0 equiv).
  • Add the internal standard (e.g., 0.1 mmol).
  • To each vial, add the required volume of the palladium stock solution (e.g., 1 mL for 0.0025 mmol, 2.5 mol%).
  • To each respective vial, add the required volume of the corresponding ligand stock solution (e.g., 1 mL for 0.005 mmol, 5.0 mol%).
  • Seal the vials with crimp caps.

4. Reaction and Analysis:

  • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
  • Stir for a set period (e.g., 12 hours).
  • After cooling, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC or ¹H NMR to determine the yield relative to the internal standard.

5. Data Interpretation:

  • Compare the yields across the different ligands to identify the most effective one for this specific transformation. The ligand providing the highest yield under these conditions is the lead candidate for further optimization.
Protocol 2: Preparation and Handling of an Air-Sensitive Phosphine Ligand Solution

1. Degassing the Solvent:

  • Place the required volume of anhydrous solvent in a Schlenk flask.
  • Perform at least three "freeze-pump-thaw" cycles:
  • Freeze the solvent using liquid nitrogen.
  • Evacuate the flask under high vacuum.
  • Close the vacuum tap and allow the solvent to thaw, releasing dissolved gases into the headspace.
  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

2. Weighing and Dissolving the Ligand:

  • Inside a glovebox, weigh the required amount of the solid phosphine ligand directly into a tared, oven-dried vial.
  • Using a gas-tight syringe, transfer the desired volume of the degassed solvent into the vial.
  • Gently swirl or stir until the ligand is fully dissolved.
  • Seal the vial with a septum cap and wrap with parafilm for storage inside the glovebox.

3. Transferring the Solution:

  • Use a clean, dry, gas-tight syringe that has been purged with inert gas.
  • Pierce the septum of the stock solution vial and withdraw the desired volume.
  • To prevent leaks or contamination, quickly transfer the solution to the reaction vessel, which should already be under a positive pressure of inert gas.

Part 5: Data Summary

Table 1: Steric and Electronic Properties of Selected Bulky Phosphanes

This table provides a comparison of common ligands used to enhance TOF. Note that values can vary slightly depending on the calculation method.

Ligand NameAbbreviationTypeCone Angle (θ)°%VburElectronic Parameter (ν(CO) cm⁻¹)[10]
TricyclohexylphosphinePCy₃Trialkyl17035.82056.4
Tri-tert-butylphosphineP(t-Bu)₃Trialkyl18243.82056.1
Tri(o-tolyl)phosphineP(o-tol)₃Triaryl19435.92063.5
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylXPhosBuchwald~19045.4N/A
Di(1-adamantyl)-n-butylphosphinecataCXium® ADialkylaryl~19346.1N/A
Di(1-adamantyl)-2-biphenylphosphineAdJohnPhosBuchwaldN/A44.1N/A

Data for cone angle and %Vbur are representative values compiled from various sources.[1][3][5][17]

References

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PMC.
  • Steric and Electronic Effects of Phosphane Additives on the Catalytic Performance of Colloidal Palladium Nanoparticles in the Se. Source not available.
  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry. Available at: [Link]

  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. PubMed Central. Available at: [Link]

  • Precious Metal-Phosphine Complexes for Homogeneous Catalysis: Synthesis and Characterization of a Complete Series of Cp2Fe(PPh2)2MX2 (M = Pt, Pd; X = Cl, Br, I, Ph). ResearchGate. Available at: [Link]

  • Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. Available at: [Link]

  • Metal-phosphine complex. Wikipedia. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool IT Services. Available at: [Link]

  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Available at: [Link]

  • An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. PMC. Available at: [Link]

  • Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Inorganic Chemistry. Available at: [Link]

  • Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Available at: [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at: [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. Available at: [Link]

  • Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Available at: [Link]

  • Decomposition of a Phosphine-Free Metathesis Catalyst by Amines and Other Bronsted Bases: Metallacyclobutane Deprotonation as a Major Deactivation Pathway. ResearchGate. Available at: [Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]

Sources

Technical Support Center: Impact of Steric Bulk on Catalyst Deactivation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of steric bulk on catalyst deactivation. As experienced practitioners in the field, we understand that catalyst deactivation is an inevitable challenge that can significantly impact process efficiency, yield, and cost.[1][2][3][4] This resource is designed to equip you with the knowledge to diagnose, mitigate, and even leverage steric effects in your catalytic systems.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the interplay between steric hindrance and catalyst deactivation.

Question: What is catalyst deactivation, and how does steric bulk play a role?

Answer: Catalyst deactivation is the gradual or rapid loss of catalytic activity and/or selectivity over time.[1][3][4] The primary causes of deactivation can be broadly categorized as chemical, mechanical, and thermal.[5][6][7]

Steric bulk, the spatial arrangement of atoms in a molecule, can profoundly influence these deactivation pathways.[8] Large, bulky ligands or substituents on a catalyst can:

  • Physically Block Active Sites: This is a direct steric effect where the sheer size of a molecule prevents reactant molecules from accessing the catalytically active sites.[9] This is a common mechanism in catalyst poisoning.

  • Influence Coke Formation: Coking, the deposition of carbonaceous materials on the catalyst surface, is a major cause of deactivation.[1][10][11] The steric environment around an active site can influence the rate and nature of coke formation. Bulky ligands can sometimes hinder the oligomerization reactions that lead to coke precursors.

  • Affect Catalyst Stability: The steric properties of ligands can impact the overall stability of a catalyst complex, influencing its susceptibility to thermal degradation or leaching.[12] For instance, bulky substituents can stabilize a catalyst's core structure.[8]

  • Control Selectivity and Prevent Unwanted Side Reactions: Steric hindrance is often intentionally used to control the selectivity of a reaction by slowing down or preventing undesirable side reactions that could lead to catalyst deactivation.[8]

Question: My catalyst is deactivating faster than expected. How can I determine if steric effects are the root cause?

Answer: A systematic approach involving catalyst characterization is crucial to pinpoint the cause of deactivation.[5][13] To investigate the role of steric effects, consider the following workflow:

G cluster_0 Deactivation Observation cluster_1 Initial Hypothesis cluster_2 Characterization of Spent Catalyst cluster_3 Data Interpretation & Correlation cluster_4 Conclusion & Mitigation Strategy A Unexpectedly Rapid Catalyst Deactivation B Is Steric Hindrance a Contributing Factor? A->B C Surface Area Analysis (e.g., BET) B->C D Spectroscopic Analysis (e.g., XPS, FTIR) B->D E Elemental Analysis (e.g., XRF, PIXE) B->E F Temperature-Programmed Techniques (TPD, TPO, TPR) B->F G Reduced Surface Area? C->G H Presence of Bulky Adsorbates? D->H E->H I Changes in Active Site Coordination Environment? F->I J Steric-Induced Deactivation (Poisoning, Coking) G->J H->J I->J K Modify Ligand/Substituent Design J->K L Optimize Reaction Conditions J->L G cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Preparation & Characterization cluster_2 Catalytic Performance Evaluation cluster_3 Deactivation & Stability Studies cluster_4 Structure-Activity-Stability Relationship A Synthesize a Library of Ligands with Varying Steric Bulk B Prepare Catalysts with Each Ligand A->B C Characterize Fresh Catalysts (e.g., NMR, X-ray, ICP) B->C D Conduct Catalytic Runs Under Identical Conditions B->D E Monitor Activity and Selectivity as a Function of Time D->E F Characterize Spent Catalysts (e.g., BET, TPD, XPS, TEM) E->F G Perform Accelerated Aging Studies E->G H Correlate Ligand Steric Parameters with Catalyst Performance and Deactivation Rate F->H G->H

Caption: Experimental workflow for systematically studying the impact of ligand steric bulk on catalyst deactivation.

By following the guidance in this technical support center, you will be better equipped to navigate the complexities of catalyst deactivation and harness the principles of steric control to design more robust and efficient catalytic systems.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved from [Link]

  • Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. Retrieved from [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM. Retrieved from [Link]

  • Catalyst poisoning. Grokipedia. Retrieved from [Link]

  • Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • Lecture 6 Catalyst characterization. NPTEL. Retrieved from [Link]

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews. Retrieved from [Link]

  • Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA. Retrieved from [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. (2022, August 18). e-Publications@Marquette. Retrieved from [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2025, June 30). MDPI. Retrieved from [Link]

  • Crabtree's catalyst revisited; Ligand effects on stability and durability. RSC Publishing. Retrieved from [Link]

  • Steric effects. Wikipedia. Retrieved from [Link]

  • Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH. PMC. Retrieved from [Link]

  • Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions. (2024, August 30). International Journal of Chemical Studies. Retrieved from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Medium. Retrieved from [Link]

  • Ligand effects in the stabilization of Gold nanoparticles anchored on the surface of graphene: Implications in catalysis. Digital CSIC. Retrieved from [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Retrieved from [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025, August 22). Refining Community. Retrieved from [Link]

  • What are the factors for catalysts desactivation?. (2019, May 15). ResearchGate. Retrieved from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Steric and Chelate Directing Effects in Aromatic Borylation. (2000, December 6). Journal of the American Chemical Society. Retrieved from [Link]

  • Mapping tool delivers quantitative visualisations of steric interactions. (2026, February 5). Chemistry World. Retrieved from [Link]

  • The mathematical catalyst deactivation models: a mini review. (2023, July 26). PMC. Retrieved from [Link]

  • Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • HOT article: Role of steric hindrance in enantioselective catalysis. (2011, June 14). RSC Blogs. Retrieved from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 21). ResearchGate. Retrieved from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). PMC. Retrieved from [Link]

  • The selective blocking of potentially catalytically-active sites on surface-supported iron oxide catalysts. RSC Publishing. Retrieved from [Link]

  • Impact of Steric Bulk. (2020, June 22). Oregon State University. Retrieved from [Link]

  • Effect of the steric hindrance on the active centers.. ResearchGate. Retrieved from [Link]

  • Steric Modulation of CAACs Controls Orientation and Ethenolysis Performance. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015, February 26). ResearchGate. Retrieved from [Link]

  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Applied Catalysts. Retrieved from [Link]

  • Steric Modulation of CAACs Controls Orientation and Ethenolysis Performance. (2023, September 21). PubMed. Retrieved from [Link]

  • Computational Catalyst Design: Controlling Chemical Transformations to Minimize Environmental Impact. EMSL. Retrieved from [Link]

  • Catalyst Regeneration: Methods & Process. (2024, August 27). StudySmarter. Retrieved from [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. PMC. Retrieved from [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (2020, July 5). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]

  • Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. (2023, September 19). MDPI. Retrieved from [Link]

  • Predicting catalyst lifetime. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Catalysis in Extreme Field Environments: A Case Study of Strongly Ionized SiO2 Nanoparticle Surfaces. PMC. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Unit. Ticket ID: HC-STERIC-001 Subject: Suppression of Homocoupling via Sterically Hindered Ligands Assigned Specialist: Senior Application Scientist

Diagnostic Interface: Identify Your Side Reaction

Before modifying your ligand system, you must identify which homocoupling pathway is active. Homocoupling is not a single phenomenon; it is a symptom of two distinct mechanistic failures.

Use the decision tree below to diagnose your specific issue.

HomocouplingDiagnosis Start Observation: Unexpected Dimer Formation Analyze Analyze Structure of Dimer Start->Analyze TypeA Type A: Electrophile Dimer (Ar¹-Ar¹ from Ar¹-X) Analyze->TypeA Dimer of Halide TypeB Type B: Nucleophile Dimer (Ar²-Ar² from Ar²-B(OH)₂) Analyze->TypeB Dimer of Boronic Acid CauseA Root Cause: Reductive Homocoupling (Ullmann-type) TypeA->CauseA CauseB Root Cause: Oxidative Homocoupling (Glaser-type / Oxygen leak) TypeB->CauseB FixA1 Action: Increase Ligand Bulk (Promote LPd(0) species) CauseA->FixA1 FixA2 Action: Switch Solvent (Change polarity) CauseA->FixA2 FixB1 Action: Rigorous Deoxygenation (Stop Pd(0) -> Pd(II) oxidation) CauseB->FixB1 FixB2 Action: Slow Addition of Nucleophile CauseB->FixB2

Figure 1: Diagnostic flowchart for distinguishing between reductive (electrophile) and oxidative (nucleophile) homocoupling pathways.

The Knowledge Base (FAQs)

Q1: Why do sterically hindered ligands (like Buchwald phosphines) specifically reduce homocoupling?

Technical Explanation: The suppression of homocoupling by bulky ligands is driven by reductive elimination acceleration and monoligated active species formation .

  • The Monoligated Pathway: Sterically demanding ligands (e.g., SPhos, XPhos,

    
    ) possess a large cone angle or Buried Volume (%
    
    
    
    ). This steric bulk prevents the coordination of two phosphines to the palladium center. The active species becomes a highly reactive monoligated complex
    
    
    .
  • Steric Acceleration: In the catalytic cycle, the transition state for the reductive elimination of the cross-coupled product (Ar¹-Ar²) is often less sterically crowded than the intermediate required for homocoupling. Bulky ligands "squeeze" the metal center, accelerating the expulsion of the product to relieve steric strain.

  • Prevention of Bridging: Less hindered ligands allow the formation of bridged Pd(II) dimers (e.g.,

    
    ), which are notorious precursors to homocoupled side products. Bulky ligands block this dimerization.
    
Q2: My boronic acid is homocoupling (Ar²-Ar²) despite using a bulky ligand. Why?

Root Cause: This is likely Oxidative Homocoupling , not a ligand failure. Even with the best ligand, if oxygen is present, it oxidizes the active Pd(0) back to a Pd(II)-peroxo species. This Pd(II) species reacts with two equivalents of boronic acid to form the homodimer.

  • Immediate Fix: Review the Deoxygenation Protocol in Section 3.

  • Secondary Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G4). In situ generation of Pd(0) from Pd(II) salts often leaves residual Pd(II) that consumes boronic acid.[1]

Q3: How do I select the right hindered ligand?

Use the Buried Volume (%


)  metric. Higher values indicate greater steric protection.
Ligand%

(approx)
Best Application
SPhos 43%General purpose; excellent for aryl chlorides and boronic acids.
XPhos 48%Sterically hindered substrates; prevents dehalogenation.
RuPhos 42%Electron-rich substrates; secondary amines.
BrettPhos 51%Highly hindered; prevents over-arylation in amination.

>50%Extremely bulky; forces monoligated pathway; highly active.

Experimental Protocols (SOPs)

SOP-01: The "Zero-Oxygen" Setup (Critical for Boronic Acid Stability)

Objective: Eliminate oxidative homocoupling by removing dissolved


 below 5 ppm.

Materials:

  • Reaction solvent (anhydrous)[1]

  • Argon or Nitrogen source (balloon or manifold)[2]

  • Long stainless steel needle (sparging needle)

  • Short vent needle

Procedure:

  • Solvent Prep: Place the required volume of solvent in a septum-capped vial/flask before adding reagents.

  • Subsurface Sparging: Insert the long needle directly into the solvent, reaching the bottom. Insert the short needle into the headspace as a vent.

  • Flow Rate: Bubble inert gas vigorously through the solvent for 15 minutes (for volumes < 20 mL) or 30 minutes (for volumes > 20 mL).

    • Note: Simple vacuum/purge cycles (Schlenk line) are often insufficient for removing dissolved oxygen from polar solvents like DMF or Dioxane. Sparging is superior.

  • Reagent Addition: Add solid reagents (Pd catalyst, Ligand, Base, Boronic Acid) quickly under a positive pressure of inert gas, or add them as solutions that have also been sparged.

SOP-02: Pre-Catalyst Utilization Strategy

Objective: Ensure 1:1 Ligand:Metal ratio to prevent "Free Pd" side reactions.

Context: Mixing


 and a phosphine ligand manually often results in an incomplete complexation. The unligated Pd(II) rapidly consumes boronic acids to form homodimers.

Protocol:

  • Select Pre-catalyst: Use a G3 or G4 Palladacycle (e.g., XPhos Pd G4) or a PEPPSI precatalyst.[3]

    • Why: These contain the ligand and metal pre-bound in a precise 1:1 ratio.

  • Activation: These catalysts are air-stable solids but become air-sensitive active species upon activation by base.

  • Execution:

    • Weigh the pre-catalyst in air.

    • Add to the reaction vessel with the aryl halide and boronic acid.

    • Seal and purge/sparge (as per SOP-01).

    • Add degassed base solution last to trigger the release of the active

      
       species only when the system is anaerobic.
      

Mechanistic Visualization

The following diagram illustrates how sterically hindered ligands (L_Bulky) favor the Cross-Coupling pathway over the Homocoupling pathway.

Mechanism Pd0 Active Species [L_Bulky-Pd(0)] OA Oxidative Addition [L-Pd(II)-Ar¹(X)] Pd0->OA Fast with bulky L ArX Aryl Halide (Ar¹-X) ArX->OA TransMet Transmetallation (+ Ar²-B(OH)₂) OA->TransMet Favored by Sterics HomoPath Side Reaction: Ligand Exchange / Dimerization OA->HomoPath Blocked by Sterics CrossComplex Cross Complex [L-Pd(II)-Ar¹(Ar²)] TransMet->CrossComplex HomoComplex Homo Complex [L-Pd(II)-Ar²(Ar²)] HomoPath->HomoComplex ProductCross Cross Product Ar¹-Ar² CrossComplex->ProductCross Fast Reductive Elimination (Steric Relief) ProductHomo Homo Product Ar²-Ar² HomoComplex->ProductHomo

Figure 2: Kinetic pathway showing how bulky ligands block the formation of homocoupled complexes and accelerate the reductive elimination of the desired cross-product.

References

  • Mechanistic Studies on Oxidative Addition: Title: "Sterically Hindered Ligands in Palladium-Catalyzed Cross-Coupling."[4] Source:Angewandte Chemie International Edition URL:[Link]

  • Oxidative Homocoupling Mechanisms: Title: "Palladium-Catalyzed Oxidative Homocoupling of Boronic Acids."[5][6] Source:Journal of the American Chemical Society URL:[Link]

  • Buried Volume Parameters: Title: "A Scale of Steric Bulk based on Buried Volume." Source:European Journal of Inorganic Chemistry URL:[Link]

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Strategies for Tris(2,4-di-tert-butylphenyl)phosphane Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(2,4-di-tert-butylphenyl)phosphane (CAS 130600-71-4) is a sterically hindered, electron-rich phosphine ligand used in advanced catalysis (e.g., Suzuki-Miyaura coupling). Its analysis presents a unique dual challenge: extreme hydrophobicity and oxidative instability .

This guide provides a critical comparison of analytical methodologies, specifically contrasting High-Performance Liquid Chromatography (HPLC) against its primary alternative,


P Nuclear Magnetic Resonance (NMR) . While NMR is the industry standard for determining the phosphine-to-oxide ratio, HPLC is indispensable for quantifying trace organic impurities (e.g., residual aryl halides or phenols) that NMR cannot detect at low levels.

Critical Distinction: Do not confuse this ligand with Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite), a common antioxidant. While structurally similar, the phosphite contains P-O-C bonds and is susceptible to hydrolysis, whereas the phosphane contains P-C bonds and is primarily susceptible to oxidation.

Part 1: The Analytical Challenge

The bulky tert-butyl groups on the phenyl rings render this molecule nearly insoluble in water and highly soluble in non-polar solvents (hexane, toluene, THF). Standard Reverse-Phase HPLC (RP-HPLC) methods utilizing high water content will result in compound precipitation and column clogging.

Key Impurities[1]
  • Tris(2,4-di-tert-butylphenyl)phosphine oxide: The primary degradation product formed via air oxidation. It is significantly more polar than the parent phosphine but still lipophilic.

  • 2,4-Di-tert-butylphenol: A potential degradation fragment or synthesis starting material.

  • Residual Solvents/Reagents: Trace aryl halides from synthesis.

Part 2: Comparative Analysis of Methods

The following table objectively compares the performance of HPLC against alternative techniques for this specific molecule.

Table 1: Method Performance Comparison
FeatureMethod A: NARP-HPLC (Recommended)Method B:

P NMR
(Alternative)
Method C: GC-MS
Primary Utility Trace impurity profiling (0.05% sensitivity).Quantifying Ligand/Oxide ratio (Purity).Volatile impurity identification.
Selectivity High (Separates organic byproducts).Perfect for P-species; Blind to non-P impurities.Moderate (Thermal degradation risk).
Sensitivity (LOD) High (< 10 ppm).Low (~0.5 - 1.0%).High.
Sample Integrity Risk of on-column oxidation if not degassed.Excellent (Inert atmosphere possible).High risk of thermal oxidation in injector.
Throughput 15–20 min run time.5–10 min acquisition.20–30 min run time.

Part 3: Detailed Experimental Protocols

Method A: Non-Aqueous Reverse Phase (NARP) HPLC

Best for: Purity assay and trace organic impurity profiling.

This method utilizes a "Non-Aqueous" mobile phase to maintain solubility while leveraging hydrophobic selectivity.

1. Chromatographic Conditions:

  • Column: C18 (Octadecyl) with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) : Tetrahydrofuran (THF) (85:15 v/v).

    • Note: THF is added to ensure solubility of the bulky phosphine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array (DAD) at 275 nm (Max absorption of the aryl ring) and 210 nm (Universal).

  • Injection Volume: 5–10 µL.

2. Sample Preparation:

  • Diluent: 100% THF or HPLC-grade Dichloromethane (DCM).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Do not use Nylon, as it may dissolve in THF).

  • Precaution: Prepare samples immediately before injection to minimize air oxidation. Use amber vials.

3. System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Phosphine Oxide (elutes first) and Phosphine (elutes second).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
Method B: P NMR Spectroscopy (The Validation Standard)

Best for: Absolute quantification of the Phosphine/Oxide ratio.

Protocol:

  • Dissolve ~20 mg of sample in Deuterated Benzene (

    
    )  or Deuterated Chloroform (
    
    
    
    )
    .
  • Acquire

    
    P{1H} (Proton-decoupled) spectrum.
    
  • Chemical Shifts:

    • Phosphine:

      
       to 
      
      
      
      ppm (Upfield).
    • Phosphine Oxide:

      
       to 
      
      
      
      ppm (Downfield).
  • Integration: Integrate both peaks. The purity % is calculated as:

    
    
    

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing bulky aryl phosphines, ensuring data integrity by cross-referencing HPLC and NMR.

AnalysisWorkflow Start Sample: this compound SolubilityCheck Solubility Check (Highly Lipophilic) Start->SolubilityCheck Decision Select Analytical Goal SolubilityCheck->Decision PathNMR Goal: P-Ligand vs Oxide Ratio Decision->PathNMR Primary Purity PathHPLC Goal: Trace Organic Impurities Decision->PathHPLC Trace Analysis NMR_Method 31P NMR Spectroscopy (Solvent: C6D6 or CDCl3) PathNMR->NMR_Method HPLC_Method NARP-HPLC (C18) Mobile Phase: ACN:THF (85:15) PathHPLC->HPLC_Method ResultNMR Output: Quantitative Oxidation State (No calibration std needed) NMR_Method->ResultNMR ResultHPLC Output: Purity % + Trace Phenols (Requires Response Factors) HPLC_Method->ResultHPLC Validation Data Correlation (Ensure HPLC Purity matches NMR) ResultNMR->Validation ResultHPLC->Validation

Figure 1: Integrated analytical workflow for bulky phosphine ligands. Note the parallel use of NMR for oxidation state verification and HPLC for organic impurity profiling.

Part 5: Troubleshooting & Optimization

Peak Broadening (HPLC)
  • Cause: Poor solubility in the mobile phase.

  • Solution: Increase the THF or Isopropanol (IPA) content in the mobile phase. Ensure the sample diluent matches the mobile phase strength.

"Ghost" Peaks (Oxidation)
  • Cause: On-column oxidation of the phosphine to phosphine oxide.

  • Solution: Degas mobile phases thoroughly. Add a trace antioxidant (e.g., BHT) to the sample diluent if permissible, or keep the autosampler at 4°C.

Retention Time Drift
  • Cause: Temperature fluctuations affecting the partition coefficient of the bulky hydrophobic groups.

  • Solution: Use a thermostatted column compartment (strictly controlled at 30°C or 40°C).

References

  • Sigma-Aldrich. Discovery® C18 HPLC Columns Product Guide. (General C18 methodology for hydrophobic analytes).

  • University of Liverpool Repository. Suzuki Chemistry for Poly(alkylthiophenes). (Describes synthesis and handling of Tris(2,4-di-tert-butylphenyl)phosphine).

  • SIELC Technologies. Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column. (Analogous method for the structural phosphite analog).

  • National Institutes of Health (PMC). Tris(4-tert-butylphenyl)phosphine oxide Crystal Structure. (Structural data on the oxide impurity).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Aryl Phosphanes

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of aryl phosphanes is a critical prerequisite for their application in catalysis, materials science, and medicinal chemistry. These trivalent phosphorus compounds, often employed as ligands for transition metals, possess electronic and steric properties that are exquisitely sensitive to their molecular architecture.[1][2] Consequently, a multi-faceted spectroscopic approach is not merely recommended but essential for definitive characterization.

This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize aryl phosphanes. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data interpretation and presenting a logical, integrated workflow for achieving full structural elucidation.

NMR spectroscopy is the most powerful and informative technique for the routine analysis of aryl phosphanes in solution. A combination of ³¹P, ¹H, and ¹³C NMR experiments provides a detailed picture of the molecule's electronic environment, connectivity, and symmetry.

³¹P NMR Spectroscopy: The Direct Probe

Given that the phosphorus-31 nucleus has a spin of I = ½ and a natural abundance of 100%, ³¹P NMR is the most direct and sensitive method for phosphane characterization.[3] The chemical shift (δ) of the phosphorus nucleus is highly indicative of its oxidation state and coordination environment.

  • Expertise & Experience: The chemical shift of a triarylphosphane is influenced by both the electronic nature of the aryl substituents and the steric environment around the phosphorus atom.[4][5] Electron-donating groups on the aryl rings generally cause an upfield shift (more negative ppm value), while electron-withdrawing groups lead to a downfield shift. For trivalent phosphines, the chemical shifts typically appear in a range from approximately 0 to -60 ppm, while their oxidation to phosphine oxides results in a significant downfield shift to around +20 to +50 ppm.[3][6] This clear distinction makes ³¹P NMR an excellent tool for monitoring the purity and stability of phosphane samples.[3]

Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the aryl phosphane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a 5 mm NMR tube. Aryl phosphanes can be air-sensitive, so preparation under an inert atmosphere (N₂ or Ar) may be necessary.[3]

  • Instrument Setup:

    • Use a broadband probe tuned to the ³¹P frequency.

    • Reference the spectrum externally to an 85% H₃PO₄ standard (δ = 0.0 ppm).[7]

    • Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to a singlet for each unique phosphorus environment.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to balance signal intensity and relaxation delays.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Due to the high sensitivity of ³¹P, 16 to 64 scans are often adequate.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹H and ¹³C NMR Spectroscopy: Elucidating the Aryl Skeleton

While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR are crucial for characterizing the organic framework.

  • Expertise & Experience: The aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) can be complex due to overlapping signals.[8][9] However, the key feature is the presence of phosphorus-hydrogen coupling (ⁿJPH), which splits the signals of nearby protons. Similarly, in the proton-decoupled ¹³C NMR spectrum, carbon atoms close to the phosphorus center will appear as doublets due to phosphorus-carbon coupling (ⁿJPC).[7][10] The magnitude of these coupling constants provides valuable information about through-bond connectivity. The ipso-carbon (the carbon directly attached to phosphorus) exhibits the largest coupling constant (¹JPC).

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: The same sample prepared for ³¹P NMR can be used.

  • Instrument Setup: Tune the probe to the ¹H or ¹³C frequency.

  • Acquisition Parameters (¹H):

    • A standard single-pulse experiment is usually sufficient.

    • Typically requires 8-16 scans.

  • Acquisition Parameters (¹³C{¹H}):

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • A larger number of scans (e.g., 256 or more) is often needed due to the low natural abundance of ¹³C.

  • Processing: Standard Fourier transform, phasing, and baseline correction.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Aryl Phosphane in Deuterated Solvent (under inert atmosphere if needed) P31 Acquire ³¹P{¹H} Spectrum Prep->P31 1 H1 Acquire ¹H Spectrum P31->H1 2 Analyze_P31 Analyze ³¹P Chemical Shift(s) (Purity, Oxidation State) P31->Analyze_P31 C13 Acquire ¹³C{¹H} Spectrum H1->C13 3 Analyze_H1_C13 Analyze ¹H & ¹³C Spectra (Aryl Substitution, P-C & P-H Couplings) H1->Analyze_H1_C13 C13->Analyze_H1_C13 Structure Propose/Confirm Molecular Structure Analyze_P31->Structure Analyze_H1_C13->Structure

Caption: General workflow for NMR characterization of aryl phosphanes.

Comparative NMR Data for Common Aryl Phosphanes
Compound NameStructure³¹P δ (ppm)¹H δ (ppm) (Aromatic Region)¹³C δ (ppm) (ipso-Carbon)
Triphenylphosphine P(C₆H₅)₃~ -6.0[7]~ 7.3-7.4[9]~ 137.3 (d, ¹JPC ≈ 12 Hz)[7]
Tri(p-tolyl)phosphine P(C₇H₇)₃~ -8.8[7]~ 7.1-7.3 (aromatic), ~ 2.3 (CH₃)[7]~ 134.2 (d, ¹JPC ≈ 9 Hz)[7]
XPhos C₂₄H₃₃P~ -49.0Complex multipletNot readily available
SPhos C₂₇H₃₁O₂P~ -50.0Complex multipletNot readily available

Note: Chemical shifts can vary slightly based on solvent and concentration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target aryl phosphane and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS).

  • Expertise & Experience: Aryl phosphanes are typically stable and volatile enough for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[11] The molecular ion peak (M⁺) is usually prominent. Fragmentation often involves the sequential loss of aryl groups. For more sensitive or less volatile compounds, Electrospray Ionization (ESI) is a suitable alternative, often showing the protonated molecule [M+H]⁺.[12] The exact mass measurement from HRMS is crucial for confirming the molecular formula, a key requirement for the characterization of a new compound.

Experimental Protocol: General MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane, methanol, or acetonitrile.

  • Method Selection:

    • For EI (GC-MS): Inject the solution into the GC. The compound will be vaporized and ionized in the source.

    • For ESI (LC-MS or direct infusion): Infuse the solution directly into the ESI source.

  • Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak (or [M+H]⁺) and compare the observed mass with the calculated theoretical mass. Analyze major fragmentation patterns to support the proposed structure.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_analysis Data Interpretation Prep Prepare Dilute Solution in Volatile Solvent Ionization Select Ionization Method (e.g., EI, ESI) Prep->Ionization EI GC-MS Analysis Ionization->EI Volatile ESI LC-MS or Direct Infusion Ionization->ESI Non-Volatile/ Sensitive Acquire Acquire Mass Spectrum EI->Acquire ESI->Acquire MW Identify Molecular Ion Peak ([M]⁺ or [M+H]⁺) Acquire->MW Frag Analyze Fragmentation Pattern MW->Frag Confirm Confirm Molecular Weight & Formula (HRMS) MW->Confirm Frag->Confirm

Caption: Workflow for mass spectrometry analysis of aryl phosphanes.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

While less structurally informative than NMR, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and obtain a characteristic "fingerprint" of the molecule.

  • Expertise & Experience: The IR spectrum of an aryl phosphane is dominated by the vibrations of the aromatic rings. Key absorptions include C-H stretching (~3050-3100 cm⁻¹) and C=C stretching (~1400-1600 cm⁻¹). The vibrations involving the phosphorus atom, such as the P-C (aryl) stretch, are often found in the fingerprint region and can be complex. However, a strong band around 1090-1110 cm⁻¹ is often associated with the P-Ph bond.[13] IR is particularly useful for tracking reactions; for example, the oxidation of a phosphane to a phosphine oxide is easily monitored by the appearance of a very strong P=O stretching band around 1150-1200 cm⁻¹.[6]

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid sample directly on the crystal.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl).

  • Data Acquisition: Place the sample in the instrument's beam path and acquire the spectrum, typically by co-adding 16-32 scans. A background spectrum of the empty instrument (or pure KBr/solvent) should be acquired and subtracted.

  • Data Analysis: Identify characteristic absorption bands and compare the fingerprint region to a reference spectrum if available.

IR Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (KBr Pellet, ATR, or Salt Plates) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Subtract Background Sample->Process Analyze Identify Characteristic Bands (P-Ar, C=C, P=O, etc.) Process->Analyze Fingerprint Compare to Reference (Fingerprint ID) Analyze->Fingerprint

Caption: Standard workflow for IR spectroscopy analysis.

X-ray Crystallography: The Definitive Structure

For crystalline aryl phosphanes, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and conformation.

  • Expertise & Experience: This technique is the "gold standard" for structural proof. For aryl phosphanes, it confirms the pyramidal geometry at the phosphorus center and reveals the propeller-like arrangement of the aryl groups.[1] The data obtained, such as the C-P-C bond angles and P-C bond lengths, can provide deep insights into the steric and electronic properties of the ligand. For example, the crystal structure of triphenylphosphine oxide clearly shows the change in geometry and the P-O bond length upon oxidation.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality, often by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting the diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding the final molecular structure.

X-ray Crystallography Workflow Diagram

Xray_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve Phase Problem (Generate Electron Density Map) Collect->Solve Refine Refine Atomic Positions Solve->Refine Structure Obtain Final 3D Structure (Bond Lengths & Angles) Refine->Structure

Caption: Key stages in single-crystal X-ray diffraction analysis.

Integrated Characterization Strategy

No single technique provides a complete picture. A self-validating characterization relies on the convergence of data from multiple spectroscopic methods. The initial identification begins with NMR and MS to confirm the correct connectivity and molecular weight. IR spectroscopy provides a quick functional group check and serves as a fingerprint for batch-to-batch consistency. Finally, where possible, X-ray crystallography offers the ultimate, unambiguous structural proof. This integrated approach ensures the highest level of scientific integrity for any research involving aryl phosphanes.

References

  • Vertex AI Search. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC.
  • ResearchGate. X‐ray crystal structure of the triphenylphosphine oxide compound....
  • ACS Publications. The Mass Spectra of Some Organophosphorus Pesticide Compounds.
  • PMC. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Crystal and molecular structure of triphenylphosphine oxide.
  • ResearchGate. 31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2....
  • Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • The Royal Society of Chemistry.
  • The University of Manchester Research Explorer. Measuring the electronic and steric effect of some phosphine ligands.
  • Inorganica Chimica Acta. Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine.
  • Wikipedia. Triphenylphosphine.
  • Canadian Journal of Chemistry. Preparation and 31P nuclear magnetic resonance studies of chiral phosphines.
  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR.
  • ACS Publications. A QSPR Study of the 31P NMR Chemical Shifts of Phosphines.
  • Merck Millipore. Buchwald Ligands.
  • PMC.
  • ChemicalBook. Triphenylphosphine(603-35-0) 1H NMR spectrum.
  • The Royal Society of Chemistry.
  • PMC. Synthetic and Structural Study of peri-Substituted Phosphine-Arsines.
  • MDPI.

Sources

Safety Operating Guide

Mastering the Safe Handling of Tris(2,4-di-tert-butylphenyl)phosphite: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

Navigating the complexities of chemical safety is paramount in the fast-paced environments of research and drug development. This guide provides essential, actionable information on the proper use of personal protective equipment (PPE), safe handling procedures, and disposal protocols for Tris(2,4-di-tert-butylphenyl)phosphite (CAS 31570-04-4), a widely used organophosphorus antioxidant and stabilizer. By adhering to these protocols, you will foster a culture of safety, ensure the integrity of your research, and minimize environmental impact.

Understanding the Hazard: Why Specific Precautions are Crucial

Tris(2,4-di-tert-butylphenyl)phosphite is a solid organophosphorus compound that, while having a low acute toxicity profile, necessitates careful handling to mitigate specific risks.[1] The primary hazards associated with this chemical are:

  • Skin and Eye Irritation: Direct contact with the solid or its dust can cause irritation.[2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.

  • Potential for Hydrolysis: Although hydrolytically stable under normal environmental conditions, phosphites can react with moisture, particularly under acidic or basic conditions, to form other compounds.[3]

Given its use as a stabilizer in various polymers, understanding its behavior and potential for exposure is the first step in establishing a robust safety protocol.

A Multi-Layered Defense: Selecting the Appropriate Personal Protective Equipment

A comprehensive PPE strategy is your first and most critical line of defense against chemical exposure. The following recommendations are based on a risk assessment for handling Tris(2,4-di-tert-butylphenyl)phosphite in a laboratory setting.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against airborne dust particles and accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves (minimum 5-mil thickness).Provides effective splash protection against the solid and many common laboratory solvents. For prolonged contact or immersion, consider heavier-duty gloves. Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved N95 respirator is recommended if there is a potential for generating significant dust.Minimizes the risk of inhaling irritating dust particles.
Glove Selection: A Deeper Dive

While nitrile gloves offer good general protection for incidental contact, the choice of glove material should always be guided by the specific solvent being used and the duration of the task.[2][4][5][6][7][8]

It is crucial to consult a detailed chemical resistance chart from the glove manufacturer. In the absence of specific data for Tris(2,4-di-tert-butylphenyl)phosphite, consider the solvent's compatibility with the glove material. For common organic solvents, nitrile gloves provide adequate short-term splash protection.[2] However, for prolonged handling or in the presence of more aggressive solvents, alternative materials such as neoprene or butyl rubber may be necessary.

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed to prevent moisture ingress.

Handling Procedures: A Step-by-Step Guide
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a functioning safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Whenever possible, handle the solid material in a fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • If transferring to a solution, add the solid slowly to the solvent.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean any contaminated surfaces.

Emergency Response: A Clear and Decisive Plan

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Protocols
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management

For a small, contained spill of the solid material:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: This includes respiratory protection (N95 respirator) if not already in use.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean-up:

    • Gently sweep or scoop the solid material into a labeled waste container. Avoid creating dust.

    • Use a damp cloth or paper towel to wipe the spill area.

  • Decontaminate: Clean the area with soap and water.

  • Dispose: Dispose of the cleanup materials as chemical waste.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety department.

The Final Step: Responsible Disposal

Proper disposal of Tris(2,4-di-tert-butylphenyl)phosphite and its contaminated waste is essential to protect the environment and comply with regulations.

Waste Characterization

Unused Tris(2,4-di-tert-butylphenyl)phosphite and materials heavily contaminated with it should be considered chemical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as such due to its potential for irritation and environmental persistence.[3] The specific waste codes will depend on the solvents used and the process that generated the waste. Consult with your institution's hazardous waste management program for specific guidance.

Disposal Procedure
  • Collection:

    • Collect all waste materials (excess chemical, contaminated gloves, paper towels, etc.) in a clearly labeled, sealed container.

    • The label should include the chemical name and any associated hazards.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

  • Pickup:

    • Arrange for pickup by your institution's licensed hazardous waste disposal service.

Never dispose of Tris(2,4-di-tert-butylphenyl)phosphite down the drain or in the regular trash.

Visualizing Safety: PPE Selection and Emergency Workflow

The following diagram illustrates the decision-making process for PPE selection and the appropriate response to an emergency situation.

PPE_Emergency_Workflow PPE Selection and Emergency Response for Tris(2,4-di-tert-butylphenyl)phosphite cluster_ppe PPE Selection cluster_emergency Emergency Response Task Handling Solid Chemical Ventilation Adequate Ventilation? Task->Ventilation StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Ventilation->StandardPPE Yes RespiratorPPE Enhanced PPE: - Standard PPE + N95 Respirator Ventilation->RespiratorPPE No / Dust Potential Emergency Emergency Event EventType Type of Event? Emergency->EventType Exposure Exposure EventType->Exposure Personnel Exposure Spill Spill EventType->Spill Chemical Spill ExposureType ExposureType Exposure->ExposureType Route of Exposure? SpillSize SpillSize Spill->SpillSize Assess Spill Size SkinEye SkinEye ExposureType->SkinEye Skin / Eye Inhalation Inhalation ExposureType->Inhalation Inhalation Flush Flush SkinEye->Flush Flush with Water (15 min) FreshAir FreshAir Inhalation->FreshAir Move to Fresh Air SeekMedical SeekMedical Flush->SeekMedical Seek Medical Attention FreshAir->SeekMedical SmallSpill SmallSpill SpillSize->SmallSpill Small & Contained LargeSpill LargeSpill SpillSize->LargeSpill Large or Unsure Cleanup Cleanup SmallSpill->Cleanup Follow Spill Cleanup Protocol Evacuate Evacuate LargeSpill->Evacuate Evacuate & Call EHS

Caption: Workflow for PPE selection and emergency response.

References

  • SIDS Initial Assessment Profile for Tris(2,4-di-tert-butylphenyl)phosphite. (n.d.). OECD. Retrieved February 15, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved February 15, 2026, from [Link]

  • Glove Compatibility Chart. (n.d.). CP Lab Safety. Retrieved February 15, 2026, from [Link]

  • Tris(2,4-di-tert-butylphenyl)phosphite [CAS:31570-04-4]. (n.d.). CPAchem. Retrieved February 15, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved February 15, 2026, from [Link]

  • Frequently-used federal hazardous waste codes. (n.d.). State of Massachusetts. Retrieved February 15, 2026, from [Link]

  • Tris(2,4-di-tert-butylphenyl)phosphite. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Safety data sheet - CPAChem. (n.d.). CPAchem. Retrieved February 15, 2026, from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved February 15, 2026, from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical. Retrieved February 15, 2026, from [Link]

  • Chemical Resistance Chart. (n.d.). Safecare Gloves. Retrieved February 15, 2026, from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved February 15, 2026, from [Link]

  • Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Tris(2,4-di-tert-butylphenyl) phosphite. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.